molecular formula C24H26N4O5 B1665931 AZD1092 CAS No. 871656-65-4

AZD1092

Cat. No.: B1665931
CAS No.: 871656-65-4
M. Wt: 450.5 g/mol
InChI Key: KNTJSHYACOBPAA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of AZD1092 involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the reaction of boron trifluoride with dimethyl ether and epichlorohydrin . This process results in the formation of the compound through a series of chemical transformations. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

AZD1092 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron trifluoride, dimethyl ether, and epichlorohydrin . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with boron trifluoride and dimethyl ether results in the formation of a methylating agent .

Mechanism of Action

The mechanism of action of AZD1092 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

AZD1092 can be compared with other similar compounds, such as those with similar molecular structures or functional groups. Some of the similar compounds include those with the same active moiety or similar stereochemistry . The uniqueness of this compound lies in its specific molecular configuration and the particular effects it exerts on its targets.

Properties

CAS No.

871656-65-4

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

3-[4-(azetidine-1-carbonyl)phenoxy]-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide

InChI

InChI=1S/C24H26N4O5/c1-16(15-29)32-20-12-18(23(30)25-22-8-11-27(2)26-22)13-21(14-20)33-19-6-4-17(5-7-19)24(31)28-9-3-10-28/h4-8,11-14,16,29H,3,9-10,15H2,1-2H3,(H,25,26,30)/t16-/m0/s1

InChI Key

KNTJSHYACOBPAA-INIZCTEOSA-N

SMILES

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C

Isomeric SMILES

C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C

Canonical SMILES

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD1092;  AZD-1092;  AZD 1092; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC(CO)Oc1cc(Oc2ccc(C(=O)N3CCC3)cc2Cl)cc(C(=O)Nc2ccn(C)n2)c1
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reactant
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CC(CO)Oc1cc(Oc2ccc(C(=O)N3CCC3)cc2)cc(C(=O)Nc2ccn(C)n2)c1

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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